molecular formula C11H20N2O3S B13515284 1-Cyclopentanecarbonylpiperidine-3-sulfonamide

1-Cyclopentanecarbonylpiperidine-3-sulfonamide

Cat. No.: B13515284
M. Wt: 260.36 g/mol
InChI Key: LFNBXOOIJIPUBK-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylpiperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentanecarbonylpiperidine-3-sulfonamide can be synthesized through the reaction of 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride with ammonia or an amine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves the use of photoredox catalysis, where light is used to promote the chemical reaction. This method is advantageous as it allows for selective synthesis of sulfonamides under mild conditions, reducing the need for harsh reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentanecarbonylpiperidine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentanecarbonylpiperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonylpiperidine-3-sulfonamide involves the inhibition of enzymes that are essential for bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentanecarbonylpiperidine-3-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its cyclopentanecarbonyl group provides additional steric hindrance, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C11H20N2O3S

Molecular Weight

260.36 g/mol

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-3-sulfonamide

InChI

InChI=1S/C11H20N2O3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2,(H2,12,15,16)

InChI Key

LFNBXOOIJIPUBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)N

Origin of Product

United States

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